(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine is a synthetic organic compound that belongs to the class of amines. This compound features a dimethoxyethyl group and an ethoxyphenyl moiety, which contribute to its potential applications in various fields, including medicinal chemistry and materials science. The compound's unique structure allows for diverse chemical reactivity and biological activity.
(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine is classified as an amine, specifically a tertiary amine due to the presence of three carbon-containing groups attached to the nitrogen atom. Its detailed classification includes:
The synthesis of (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine typically involves several key steps:
The reaction is generally performed under inert conditions (e.g., nitrogen atmosphere) to prevent moisture interference. The yield can be optimized by adjusting the temperature and concentration of reactants.
The molecular formula for (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine is , indicating a complex structure with multiple functional groups:
CC(OC)OC(C)N(CC1=CC=C(C=C1)OCC)
The compound's structural data can be represented as follows:
Property | Value |
---|---|
CAS Number | 1292370-08-1 |
Molecular Formula | C12H17N1O2 |
Molecular Weight | 209.27 g/mol |
(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine can undergo several chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and selectivity of these reactions. For instance, oxidation reactions typically require controlled temperatures and specific pH levels to achieve desired products.
The mechanism of action for (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine often revolves around its interaction with biological targets:
Studies have suggested that compounds with similar structures exhibit activity against various biological targets, including those involved in neurological functions .
The physical properties of (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine include:
Key chemical properties include:
(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine has several applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: